molecular formula C30H32Cl3NO B1675430 Lumefantrine CAS No. 120583-71-3

Lumefantrine

货号: B1675430
CAS 编号: 120583-71-3
分子量: 528.9 g/mol
InChI 键: DYLGFOYVTXJFJP-MYYYXRDXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lumefantrine is an antimalarial drug used primarily in combination with artemether to treat acute uncomplicated malaria caused by Plasmodium falciparum.

准备方法

Synthetic Routes and Reaction Conditions: Lumefantrine is synthesized through a multi-step process involving several key intermediates. The synthesis typically begins with the preparation of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene, which is then reacted with dibutylamine to form the final product .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is often purified using recrystallization techniques to achieve the desired quality .

化学反应分析

Types of Reactions: Lumefantrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated this compound .

科学研究应用

Clinical Applications

1.1 Treatment of Malaria

Lumefantrine is predominantly utilized in the treatment of acute uncomplicated malaria. Its combination with artemether has been shown to be effective against malaria strains resistant to chloroquine, making it a crucial option in malaria-endemic regions. The World Health Organization recommends this combination therapy as a first-line treatment due to its high efficacy and safety profile .

1.2 Efficacy Studies

A randomized trial conducted in Tanzania assessed the efficacy of artemether-lumefantrine in children under five years. The study found high cure rates (over 90%) and reported that the treatment was well-tolerated, with vomiting being the most common side effect . Another study from Niger confirmed similar efficacy rates, achieving over 98% clinical response after 28 days of treatment .

Pharmacokinetics and Pharmacodynamics

2.1 Absorption and Distribution

This compound exhibits variable pharmacokinetic properties, with peak plasma concentrations typically occurring 6 to 8 hours post-administration. Studies indicate that absorption can be erratic, influenced by factors such as food intake . A pharmacokinetic study showed that once-daily dosing resulted in lower overall exposure compared to the conventional twice-daily regimen, which may impact therapeutic outcomes .

2.2 Therapeutic Levels

Research has demonstrated that maintaining adequate plasma levels of this compound is critical for treatment success. Patients with subtherapeutic levels were significantly more likely to experience treatment failure, highlighting the importance of adherence to dosing regimens . The following table summarizes key pharmacokinetic parameters:

ParameterTwice-Daily RegimenOnce-Daily Regimen
AUC (μg/ml h)432 (308–992)306 (114–5781)
Peak Concentration (ng/mL)HigherLower
Cure Rate at Day 42 (%)9485

Innovative Drug Delivery Systems

3.1 Microneedle Technology

Recent advancements have explored the use of dissolving microneedle patches for delivering artemether-lumefantrine, which have shown improved pharmacokinetic performance in preclinical studies involving infected mice. This method may enhance patient compliance and therapeutic outcomes by providing a painless administration route .

3.2 Field Testing Methods

Raman spectroscopy has been proposed as a portable method for field analysis of this compound in tablet formulations, allowing for rapid assessment of drug quality without complex reagents . This innovation could significantly impact malaria treatment in resource-limited settings by ensuring the availability of effective medications.

Case Studies and Research Findings

4.1 Hearing Loss Concerns

A case-control study highlighted potential auditory side effects associated with artemether-lumefantrine usage, noting instances of irreversible hearing loss in some patients treated within five years prior to the study. However, further evaluations indicated no significant differences in auditory function between treated patients and controls .

4.2 Resistance Monitoring

Continuous monitoring of Plasmodium falciparum resistance to this compound is essential for sustaining its efficacy as a frontline treatment. Genetic studies have shown that variations in specific genes correlate with treatment outcomes, emphasizing the need for ongoing surveillance and research into resistance mechanisms .

作用机制

The exact mechanism by which lumefantrine exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby preventing the malaria parasite from detoxifying heme. This inhibition disrupts the parasite’s ability to synthesize nucleic acids and proteins, ultimately leading to its death .

相似化合物的比较

    Quinine: An older antimalarial drug with a similar mechanism of action but different pharmacokinetics.

    Chloroquine: Another antimalarial with a similar structure but different resistance profiles.

    Mefloquine: Shares some structural similarities with lumefantrine but has different side effects and efficacy.

    Halofantrine: Chemically related to this compound but with a different safety profile .

Uniqueness of this compound: this compound is unique due to its long half-life, which helps in clearing residual parasites after combination therapy. Its combination with artemether provides a synergistic effect, making it highly effective against Plasmodium falciparum .

生物活性

Lumefantrine is an antimalarial drug that is primarily used in combination with artemether to treat uncomplicated malaria caused by Plasmodium falciparum. It has gained prominence due to its effectiveness, particularly in regions where malaria is endemic. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy, safety profile, and resistance mechanisms based on diverse research findings.

Pharmacokinetics of this compound

The pharmacokinetics of this compound are crucial for understanding its efficacy and safety. Studies indicate that this compound has a long half-life, allowing it to remain active in the bloodstream for extended periods.

  • Absorption and Bioavailability : this compound's bioavailability is significantly enhanced when taken with food. A study demonstrated that solid dispersion formulations of this compound increased its bioavailability up to 48-fold compared to conventional formulations when administered under fed conditions .
  • Pharmacokinetic Parameters :
    • The population absorption half-life of this compound is approximately 4.5 hours .
    • Peak plasma concentrations (Cmax) vary based on the dosing regimen, with reported values ranging from 6.2 μg/ml to 9.0 μg/ml depending on the treatment protocol .
Dosing RegimenAverage Dose (mg)Cmax (μg/ml)Half-Life (h)
Regimen A1,920 over 3 days6.24.5
Regimen B2,780 over 3 days9.04.5
Regimen C2,780 over 5 days8.04.5

Efficacy Against Plasmodium falciparum

This compound's efficacy has been evaluated in numerous clinical settings:

  • Cure Rates : In a retrospective study involving patients with P. falciparum malaria, the overall cure rate for artemether-lumefantrine was found to be approximately 91% , with variations noted between different populations .
  • Treatment Failures : Recent studies have reported cases of treatment failure associated with artemether-lumefantrine therapy, particularly in non-immune individuals returning from endemic regions. Genetic mutations linked to resistance have been identified in some patients, suggesting that treatment regimens may need adjustment based on local resistance patterns .

Safety Profile

The safety profile of this compound is generally favorable; however, some adverse effects have been documented:

  • Hematological Concerns : A notable concern is the occurrence of delayed hemolytic anemia in patients with high parasitemia following treatment .
  • Auditory Toxicity : Although rare, there have been reports of significant and irreversible hearing loss associated with artemether-lumefantrine exposure in some patients .

Resistance Mechanisms

Resistance to this compound and its partner drug artemisinin has become a growing concern:

  • Genetic Mutations : Studies have identified mutations in the K13 gene associated with resistance to artemisinin, which may indirectly affect the efficacy of this compound as well .
  • In Vitro Studies : Research indicates that this compound retains activity against artemisinin-resistant strains of P. falciparum, although mutations affecting other drug targets can compromise its effectiveness .

Case Studies

  • Clinical Observations : A study conducted in Belgium reviewed cases of malaria treatment failure among travelers returning from sub-Saharan Africa. Among eight cases, early and late treatment failures were documented, highlighting the need for ongoing monitoring and potential adjustments in treatment protocols based on genetic resistance markers .
  • Efficacy Comparison : In a randomized trial comparing artemether-lumefantrine and dihydroartemisinin-piperaquine for treating uncomplicated malaria among children in Kenya, both treatments demonstrated rapid parasite clearance but showed varying cure rates at follow-up .

属性

IUPAC Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGFOYVTXJFJP-MYYYXRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046663
Record name Lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lumefantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. However, available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis.
Record name Lumefantrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Yellow powder

CAS No.

82186-77-4, 120583-70-2, 120583-71-3
Record name Lumefantrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82186-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumefantrine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUMEFANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUMEFANTRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUMEFANTRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENFLUMETOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lumefantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumefantrine
Reactant of Route 2
Reactant of Route 2
Lumefantrine
Reactant of Route 3
Reactant of Route 3
Lumefantrine
Reactant of Route 4
Reactant of Route 4
Lumefantrine
Reactant of Route 5
Lumefantrine
Reactant of Route 6
Lumefantrine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。